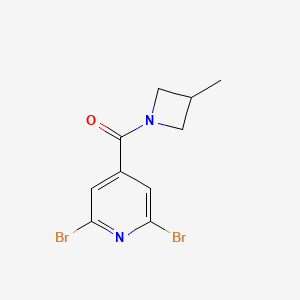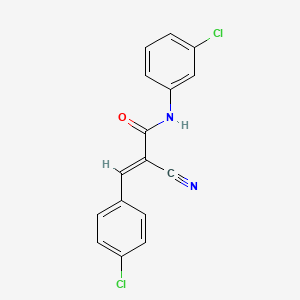![molecular formula C9H6F2N2O2 B2945326 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 2248295-93-2](/img/structure/B2945326.png)
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is known for its stability and versatility in various chemical reactions. The incorporation of a difluoromethyl group enhances its chemical properties, making it a valuable scaffold for drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorinated product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using phase-transfer catalysts and controlling the reaction conditions to achieve high purity and yield. The use of acetyl pyrazole as an intermediate and its subsequent oxidation with sodium hypochlorite (NaOCl) has been reported to produce the compound with up to 99% purity .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaOCl.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NaOCl yields a highly pure form of the compound, while nucleophilic substitution can introduce various functional groups to the pyrazolo[1,5-a]pyridine core .
科学的研究の応用
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, making it a valuable tool in drug design and development .
類似化合物との比較
Similar Compounds
- 3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its difluoromethyl group, which imparts unique chemical properties such as increased metabolic stability and enhanced binding affinity to molecular targets. These characteristics make it a promising candidate for various applications in medicinal chemistry and material science .
特性
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-4-12-13-6(5)2-1-3-7(13)9(14)15/h1-4,8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYXHJGOJKYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2945246.png)

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)
![1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2945249.png)

![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/new.no-structure.jpg)


![6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945259.png)
![3-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2945262.png)
![2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2945263.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2945266.png)
